Futoenone

描述

This compound has been reported in Magnolia sprengeri, Piper kadsura, and Magnolia liliiflora with data available.

Structure

3D Structure

属性

IUPAC Name |

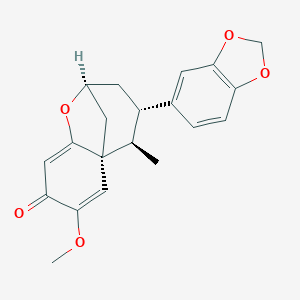

(1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11-14(12-3-4-16-17(5-12)24-10-23-16)6-13-8-20(11)9-18(22-2)15(21)7-19(20)25-13/h3-5,7,9,11,13-14H,6,8,10H2,1-2H3/t11-,13+,14+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHVHWXETMBKPP-KXXATPMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@H]2C[C@@]13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201107665 | |

| Record name | (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201107665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19913-01-0 | |

| Record name | (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19913-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201107665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Futoenone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futoenone, a neolignan with significant biological potential, has garnered interest within the scientific community. This technical guide provides an in-depth overview of its primary natural sources, a detailed methodology for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. The information is tailored for researchers, scientists, and professionals in drug development seeking to explore the therapeutic applications of this natural compound.

Natural Sources of this compound

This compound has been successfully isolated from several plant species, primarily belonging to the Piper and Magnolia genera. The most prominent and well-documented source is Piper futokadsura Sieb. et Zucc. (also known as Piper kadsura), a perennial vine native to East Asia.[1][2][3][4] this compound is typically extracted from the aerial parts of the plant, including the stems and leaves.

Other reported natural sources of this compound include:

-

Piper wallichii (Miq.) Hand.-Mazz.

-

Magnolia sprengeri Pamp.

The concentration and yield of this compound can vary depending on the plant's geographical location, harvesting time, and the specific part of the plant used for extraction.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for isolating neolignans from Piper species.

Experimental Protocol: Isolation of this compound from Piper futokadsura

2.1.1. Plant Material and Extraction

-

Preparation of Plant Material: Air-dry the aerial parts of Piper futokadsura at room temperature and then grind them into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with methanol (B129727) (MeOH) at a ratio of 1:10 (w/v) at room temperature for 72 hours, with occasional shaking. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

2.1.2. Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning: Suspend the crude methanolic extract in water and sequentially partition it with solvents of increasing polarity: n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).

-

Activity-Guided Fractionation: Monitor the fractions for biological activity (e.g., inhibition of nitric oxide production) to identify the fraction containing the compound of interest. This compound is typically found in the chloroform-soluble fraction.

2.1.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: Subject the active chloroform fraction to column chromatography on a silica gel (60-120 mesh) column.

-

Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions of a specific volume and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:EtOAc, 7:3 v/v). Visualize the spots under UV light (254 nm) and/or by spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

-

Pooling and Further Purification: Combine fractions showing similar TLC profiles and containing the target compound. Subject the combined fractions to further purification using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol:water gradient) to yield pure this compound.

2.1.4. Structural Elucidation

The structure of the isolated pure this compound can be confirmed by various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure, including the connectivity and stereochemistry of the molecule.[5]

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.

Quantitative Data

Currently, there is a lack of specific published data on the quantitative yield and purity of this compound from its natural sources. Researchers should expect yields to vary based on the factors mentioned in Section 1. Purity is typically assessed by HPLC and should exceed 95% for use in biological assays.

Biological Activity and Signaling Pathways

This compound, as a neolignan, exhibits significant biological activities, with its anti-inflammatory and neuroprotective effects being the most prominent.

Anti-Inflammatory Activity

The primary mechanism underlying the anti-inflammatory activity of this compound and related neolignans from Piper futokadsura is the inhibition of nitric oxide (NO) production .

3.1.1. Signaling Pathway: Inhibition of Nitric Oxide Synthesis

In inflammatory conditions, immune cells like macrophages and microglial cells are often activated by stimuli such as lipopolysaccharide (LPS). This activation leads to the upregulation of the inducible nitric oxide synthase (iNOS) enzyme, which in turn produces large amounts of NO, a pro-inflammatory mediator. This compound has been shown to suppress the production of NO in LPS-stimulated RAW 264.7 macrophage-like cells. The proposed mechanism involves the downregulation of iNOS expression, potentially through the inhibition of the upstream signaling pathways that activate iNOS transcription, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.

Neuroprotective Activity

Chronic activation of microglia, the resident immune cells of the central nervous system, contributes to neuroinflammation and neuronal damage in various neurodegenerative diseases. By inhibiting microglial activation and the subsequent production of pro-inflammatory and neurotoxic factors like NO, this compound exerts a neuroprotective effect.

3.2.1. Experimental Workflow: Assessing Neuroprotective Effects

A typical in vitro workflow to assess the neuroprotective effects of this compound involves co-culturing neuronal cells with microglial cells.

Caption: Workflow for evaluating this compound's neuroprotective activity.

Conclusion and Future Directions

This compound, a neolignan primarily sourced from Piper futokadsura, demonstrates promising anti-inflammatory and neuroprotective properties, largely attributed to its ability to inhibit nitric oxide production. This technical guide provides a foundational protocol for its isolation and purification, and an overview of its biological activities.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

-

Optimization of Isolation Protocols: Developing more efficient and scalable methods for isolating this compound to obtain higher yields.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.

-

In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of inflammatory and neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify compounds with enhanced potency and improved pharmacokinetic properties.

By addressing these areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel treatments for a range of debilitating diseases.

References

- 1. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Potent anti-inflammatory effects of two quinolinedione compounds, OQ1 and OQ21, mediated by dual inhibition of inducible NO synthase and cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of microglial P2Y1 receptors against ischemic neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Futoenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futoenone is a naturally occurring neolignan characterized by a complex tricyclic spirodienone core structure. First isolated from Piper futokadzura, this compound has garnered interest due to its unique chemical architecture and potential biological activities, which are intrinsically linked to its well-defined stereochemistry. This technical guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and key physicochemical properties of this compound. Detailed experimental protocols for its isolation and characterization, including spectroscopic and crystallographic methods, are presented. Furthermore, this guide explores the known biological context of related neolignans and proposes a workflow for investigating the bioactivity of this compound, with a focus on potential anti-inflammatory signaling pathways.

Chemical Structure and Stereochemistry

This compound possesses a rigid and complex molecular framework. It is a neolignan with the systematic IUPAC name (1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one[1]. The molecule features a spiro-fused cyclohexadienone ring system, which is a key structural motif.

The absolute stereochemistry of this compound has been unequivocally determined through X-ray crystallography and is defined by four chiral centers at positions C-1, C-8, C-10, and C-11. The specific configurations are 1S, 8S, 10S, and 11R[1]. This precise spatial arrangement of substituents is crucial for its molecular recognition and biological function.

Molecular Formula: C₂₀H₂₀O₅[1][2]

Molecular Weight: 340.375 g/mol [2]

The chemical structure of this compound is depicted in Figure 1.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The characterization of this compound relies on a combination of physical and spectroscopic data. A summary of the key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Physical Properties | ||

| Melting Point | 197 °C | [3] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | Data not available in the searched sources | |

| ¹³C NMR (CDCl₃) | Data not available in the searched sources | |

| Mass Spectrometry | Data not available in the searched sources |

Note: While NMR and Mass Spectrometry are used for identification, specific peak data was not available in the public domain search results.[2]

Experimental Protocols

Isolation of this compound from Piper futokadzura

The following is a generalized protocol based on common phytochemical isolation techniques for neolignans.

Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound.

-

Extraction: The dried and powdered aerial parts of Piper futokadzura are macerated with methanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

-

Filtration and Concentration: The methanolic extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate. The this compound-containing fraction (typically the ethyl acetate fraction) is collected.

-

Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with literature data.

Spectroscopic and Crystallographic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

-

X-ray Crystallography: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation from an appropriate solvent system. Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation). The structure is solved by direct methods and refined to determine the precise atomic coordinates and establish the absolute stereochemistry.

Biological Activity and Signaling Pathways

While specific biological activities and the mechanism of action for this compound are not extensively documented in the available literature, neolignans as a class are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic activities. Many natural products with anti-inflammatory effects exert their action through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in research on lignans and neolignans - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00021E [pubs.rsc.org]

- 3. An Overview of Neolignans of the Genus Piper L.: Isolation Methods and Biological Activities. | Semantic Scholar [semanticscholar.org]

The Enigmatic Pathway of Futoenone: A Technical Guide to a Hypothetical Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futoenone, a dihydrobenzofuran neolignan found in plant species such as Magnolia sprengeri and Piper wallichii, has garnered interest for its potential biological activities.[1] Despite its significance, the complete biosynthetic pathway of this compound in plants remains largely unelucidated in current scientific literature. This technical guide synthesizes the available information on the biosynthesis of structurally related dihydrobenzofuran neolignans to propose a hypothetical pathway for this compound formation. This document also provides a generalized framework of experimental protocols for investigating this pathway and a template for consolidating future quantitative data, serving as a foundational resource for researchers aiming to unravel the biosynthesis of this complex natural product.

Introduction to this compound and Dihydrobenzofuran Neolignans

This compound is a neolignan characterized by a dihydrobenzofuran ring system.[1] Neolignans are a class of natural products derived from the oxidative coupling of two phenylpropanoid units (C6C3).[2] Dihydrobenzofuran neolignans, in particular, are formed through the oxidative coupling of two propenylphenol precursors.[2] These compounds exhibit a wide range of biological activities, making their biosynthetic pathways a subject of significant interest for potential biotechnological applications.[2][3]

A Hypothetical Biosynthesis Pathway of this compound

The biosynthesis of this compound is presumed to originate from the well-established phenylpropanoid pathway , which converts L-phenylalanine into a variety of phenolic compounds. The key step in the formation of dihydrobenzofuran neolignans is the oxidative coupling of two phenylpropanoid precursors.[4] Based on the structure of this compound, the likely precursors are two different C6C3 units, which undergo a series of enzymatic modifications including hydroxylation, methylation, and cyclization.

The following diagram illustrates a plausible, yet hypothetical, biosynthetic pathway for this compound.

Quantitative Data on this compound Biosynthesis

To date, there is a lack of quantitative data in the literature regarding the enzymatic reactions leading to this compound. As research progresses, the following table can be used to summarize key kinetic parameters of the enzymes involved in its biosynthesis.

| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/mg·min) | Optimal pH | Optimal Temperature (°C) | Reference |

| Proposed Enzymes | |||||||

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | ||||||

| Cinnamate-4-Hydroxylase (C4H) | Cinnamic acid | ||||||

| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric acid | ||||||

| p-Coumarate 3-Hydroxylase (C3H) | p-Coumaroyl-CoA | ||||||

| Caffeoyl-CoA O-Methyltransferase (CCoAOMT) | Caffeoyl-CoA | ||||||

| Cinnamoyl-CoA Reductase (CCR) | Feruloyl-CoA | ||||||

| Cinnamyl Alcohol Dehydrogenase (CAD) | Coniferaldehyde | ||||||

| Propenylphenol synthase | Coniferyl alcohol | ||||||

| Berberine bridge enzyme-like | Caffeoyl-CoA derivative | ||||||

| Laccase/Peroxidase | Isoeugenol, Safrole analog | ||||||

| Oxidoreductase/Methyltransferase | Pre-Futoenone |

Experimental Protocols for Pathway Elucidation

Investigating the proposed biosynthetic pathway for this compound requires a multi-faceted approach combining transcriptomics, proteomics, and metabolomics. Below are generalized protocols for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

This experiment aims to identify genes encoding the enzymes of the this compound biosynthetic pathway by comparing the transcriptomes of high-producing and low-producing plant tissues.

Functional Characterization of Candidate Enzymes

This protocol describes the in vitro functional characterization of a candidate enzyme identified from the transcriptome analysis.

Methodology:

-

Cloning and Expression:

-

Amplify the full-length coding sequence of the candidate gene from cDNA.

-

Clone the amplicon into an appropriate expression vector (e.g., pET-28a for E. coli expression).

-

Transform the expression vector into a suitable host (e.g., E. coli BL21(DE3)).

-

Induce protein expression (e.g., with IPTG) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Assays:

-

Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., Isoeugenol for a laccase), and necessary cofactors in a suitable buffer.

-

Incubate the reaction at a controlled temperature.

-

Stop the reaction at various time points.

-

Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected product.

-

-

Kinetic Analysis:

-

Perform enzyme assays with varying substrate concentrations to determine the Michaelis-Menten kinetics (K_m and V_max).

-

In Vivo Pathway Validation using Virus-Induced Gene Silencing (VIGS)

VIGS can be used to transiently silence the expression of a candidate gene in the this compound-producing plant to observe its effect on this compound accumulation.

Conclusion and Future Outlook

The biosynthesis of this compound presents an exciting area of research with implications for drug development and metabolic engineering. The hypothetical pathway and experimental frameworks provided in this guide offer a starting point for the systematic elucidation of this pathway. Future research should focus on the identification and characterization of the specific enzymes involved, the regulatory mechanisms governing the pathway, and the subcellular localization of the biosynthetic machinery. Such knowledge will be instrumental in harnessing the potential of this compound and other related neolignans.

References

Futoenone: A Technical Overview of a Neolignan with Unexplored Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futoenone is a naturally occurring neolignan, a class of secondary metabolites found in various plant species. First isolated from Piper futokadsura, it has also been identified in other plants such as Magnolia sprengeri and Piper wallichii.[1] Despite its discovery and structural elucidation, a comprehensive body of research detailing its physical, chemical, and biological properties remains notably sparse in publicly accessible scientific literature. This guide aims to consolidate the available information on this compound and highlight the significant gaps in our current understanding, thereby pointing to potential avenues for future research.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound have been primarily determined through computational methods and initial isolation studies. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀O₅ | [1] |

| Molecular Weight | 340.4 g/mol | [1] |

| IUPAC Name | (1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.0¹,⁶]dodeca-2,5-dien-4-one | [1] |

| CAS Number | 19913-01-0 | [1] |

| Appearance | Crystalline solid | |

| Melting Point | 197 °C | |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectral and Characterization Data

A thorough search of scientific databases did not yield publicly available experimental spectral data for this compound, including ¹H-NMR, ¹³C-NMR, Infrared (IR), and Mass Spectrometry (MS) data. This absence of foundational characterization data presents a significant hurdle for researchers seeking to synthesize, identify, or quantify this compound.

Experimental Protocols

Isolation

Detailed, step-by-step experimental protocols for the isolation of this compound from its natural sources are not extensively described in the available literature. General methods for the isolation of neolignans from Piper species typically involve extraction with organic solvents (e.g., methanol, ethanol, or chloroform), followed by chromatographic separation techniques such as column chromatography over silica (B1680970) gel and subsequent purification by high-performance liquid chromatography (HPLC).

Synthesis

The total synthesis of this compound has been reported, confirming its complex spiro-dienone structure. However, a detailed, readily accessible experimental protocol for its complete synthesis is not available in the public domain. The synthesis would likely involve multiple steps, including the construction of the intricate tricyclic ring system.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of direct research into the biological activities of this compound. However, studies on other neolignans isolated from Piper futokadsura and related species provide some indication of its potential pharmacological effects.

Potential Anti-inflammatory Activity

Research has shown that several neolignans isolated from Piper futokadsura exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells. While this compound was not explicitly tested in these studies, its structural similarity to other active neolignans suggests that it may possess similar anti-inflammatory potential.

Hypothetical Signaling Pathway: Inhibition of Nitric Oxide Production

Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), can activate signaling cascades in immune cells like macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). This process is primarily mediated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which in turn induce the expression of the inducible nitric oxide synthase (iNOS) enzyme. Based on the activity of related compounds, a hypothetical mechanism for this compound's potential anti-inflammatory action could involve the inhibition of this pathway.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

It is crucial to emphasize that these diagrams represent hypothetical mechanisms of action based on the known activities of structurally related compounds and general inflammatory signaling pathways. There is currently no direct experimental evidence to support the interaction of this compound with these specific pathways.

Cytotoxic Activity

No studies investigating the cytotoxic or anti-cancer properties of this compound have been found in the reviewed literature. This represents a significant area for potential future investigation, given that many other neolignans have demonstrated cytotoxic effects against various cancer cell lines.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product. While its basic chemical identity has been established, there is a profound lack of publicly available data regarding its detailed physical properties, spectral characteristics, and, most importantly, its biological activities. The anti-inflammatory potential, suggested by the activity of co-occurring neolignans, presents a compelling avenue for future research.

To unlock the potential of this compound for drug discovery and development, the following research is imperative:

-

Comprehensive Characterization: Detailed spectroscopic analysis (¹H-NMR, ¹³C-NMR, IR, MS) is essential for unambiguous identification and quality control.

-

Physicochemical Profiling: Determination of key properties such as solubility in various solvents and logP is crucial for formulation and further biological testing.

-

Biological Screening: A broad-based screening of this compound for various biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and antiviral effects, is warranted.

-

Mechanism of Action Studies: Should biological activity be confirmed, subsequent studies to elucidate the underlying molecular mechanisms and identify specific cellular targets and signaling pathways will be necessary.

The information presented in this guide underscores that this compound is a molecule with a well-defined structure but a largely unknown biological profile. For researchers in natural product chemistry and drug discovery, this compound represents an intriguing yet challenging opportunity for novel therapeutic development.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futoenone, a structurally intriguing neolignan, and its related compounds have garnered significant attention in the scientific community due to their diverse and potent biological activities. Primarily isolated from plants of the Piper and Magnolia genera, these natural products exhibit a range of pharmacological effects, with anti-inflammatory properties being among the most prominent. This technical guide provides a comprehensive literature review of this compound and related neolignans, focusing on their chemical characteristics, biological activities, and underlying mechanisms of action. The information is presented to facilitate further research and support drug development initiatives in this promising area of natural product chemistry.

Chemical Structure and Properties of this compound

This compound is a neolignan with the chemical formula C₂₀H₂₀O₅.[1][2] Its systematic IUPAC name is (1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one.[1][2] The molecule is characterized by a unique spiro-dienone structure, which contributes to its biological activity.[3] The total synthesis of this compound has been successfully achieved, confirming its complex stereochemistry.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀O₅ | [1][2] |

| Molecular Weight | 340.37 g/mol | [1] |

| CAS Number | 19913-01-0 | [1] |

| Natural Sources | Piper futokadsura, Magnolia sprengeri, Piper wallichii | [1] |

Biological Activities of this compound and Related Neolignans

This compound and its structural analogs have demonstrated a spectrum of biological activities, with anti-inflammatory and anti-neuroinflammatory effects being particularly well-documented. A significant body of research has focused on their ability to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes.

Anti-inflammatory and Anti-neuroinflammatory Activity

Several studies have shown that neolignans isolated from Piper species potently inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines, which are standard in vitro models for studying inflammation and neuroinflammation.[4][5] This inhibitory effect on NO production is a strong indicator of their anti-inflammatory potential.

Table 2: Quantitative Data on the Biological Activity of this compound-Related Neolignans

| Compound | Biological Activity | Assay System | IC₅₀ Value (µM) | Source |

| Piperkadsin C | NO Production Inhibition | LPS-activated BV-2 microglia | 14.6 | [6] |

| Futoquinol | NO Production Inhibition | LPS-activated BV-2 microglia | 16.8 | [6] |

| Houpulin G | Superoxide Anion Generation | fMLP/CB-induced human neutrophils | 3.54 - 5.48 | [2] |

| Houpulin I | Superoxide Anion Generation | fMLP/CB-induced human neutrophils | 3.54 - 5.48 | [2] |

| Houpulin J | Superoxide Anion Generation | fMLP/CB-induced human neutrophils | 3.54 - 5.48 | [2] |

| 2,2'-dihydroxy-3-methoxy-5,5'-di-(2-propenylbiphenyl) | Superoxide Anion Generation | fMLP/CB-induced human neutrophils | 3.54 - 5.48 | [2] |

| Houpulin G | Elastase Release | fMLP/CB-induced human neutrophils | 2.16 - 3.39 | [2] |

| Houpulin I | Elastase Release | fMLP/CB-induced human neutrophils | 2.16 - 3.39 | [2] |

| Houpulin J | Elastase Release | fMLP/CB-induced human neutrophils | 2.16 - 3.39 | [2] |

| 2,2'-dihydroxy-3-methoxy-5,5'-di-(2-propenylbiphenyl) | Elastase Release | fMLP/CB-induced human neutrophils | 2.16 - 3.39 | [2] |

| (-)-Grandisin | Vasorelaxation | Rat aorta rings | 9.8 ± 1.22 | [7] |

Experimental Protocols

Isolation of Neolignans from Piper futokadsura

While a detailed, step-by-step protocol for the isolation of this compound is not explicitly available in the reviewed literature, a general methodology can be outlined based on common practices for isolating neolignans from Piper species.

General Workflow for Neolignan Isolation

Caption: General workflow for the isolation of neolignans.

Methodology:

-

Extraction: The dried and powdered aerial parts of Piper futokadsura are typically extracted with methanol (MeOH) at room temperature.

-

Partitioning: The resulting crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility.

-

Chromatography: The fractions are subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel and Sephadex LH-20, to further separate the components.

-

Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of this compound

Nitric Oxide (NO) Production Inhibition Assay

This assay is crucial for evaluating the anti-inflammatory activity of this compound and related neolignans.

Experimental Workflow for NO Assay

Caption: Workflow for the nitric oxide inhibition assay.

Methodology:

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are cultured in 96-well plates.[8]

-

Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific period.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.[8]

-

Incubation: The plates are incubated for approximately 24 hours to allow for the production of nitric oxide.[8]

-

Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[8] This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to that of the LPS-stimulated control wells.

Cytotoxicity Assays

It is essential to assess the cytotoxicity of the compounds to ensure that the observed biological effects are not due to cell death. The MTT and LDH assays are commonly used for this purpose.

MTT Assay Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm).

-

Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control.

LDH Release Assay Protocol:

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

Supernatant Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the lactate (B86563) dehydrogenase (LDH) enzyme.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Cytotoxicity Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (untreated and maximum LDH release).

Signaling Pathways

The anti-inflammatory effects of this compound and related neolignans are primarily attributed to their modulation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. Neolignans are thought to exert their anti-inflammatory effects by inhibiting this pathway.

Inhibition of the Canonical NF-κB Pathway

References

- 1. NF-κB - Wikipedia [en.wikipedia.org]

- 2. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Rotenone directly induces BV2 cell activation via the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 8. researchgate.net [researchgate.net]

Futoenone: A Technical Guide to its Discovery, Properties, and Biological Activities

Introduction

Futoenone is a naturally occurring neolignan, a class of secondary metabolites found in various plant species. First isolated from Piper futokadzura, this complex molecule has garnered interest within the scientific community for its unique spirodienone structure and potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and known biological activities of this compound, with a focus on quantitative data and experimental methodologies relevant to researchers, scientists, and drug development professionals.

Discovery and History

This compound was first isolated from the stems of Piper futokadzura Sieb. et Zucc. by Ogiso and his colleagues in the late 1960s and early 1970s. Their initial work, published in Tetrahedron Letters in 1968, and followed by a more detailed report in the Chemical & Pharmaceutical Bulletin in 1971, described the elucidation of its unique chemical structure. Through a combination of spectroscopic methods, including UV, IR, NMR, and mass spectrometry, they identified this compound as a spiro-cyclohexadienone neolignan. The proposed structure was subsequently confirmed through total synthesis, a significant achievement that solidified the understanding of this novel natural product.

Subsequent research by Konishi et al. in 2005 further confirmed the presence of this compound as one of nine known neolignans isolated from the aerial parts of Piper futokadsura. This study also provided the first quantitative data on its biological activity, specifically its inhibitory effect on nitric oxide production, hinting at its potential anti-inflammatory properties.

Chemical Properties

This compound is characterized by its rigid, tetracyclic spirodienone core. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀O₅ | Ogiso et al., 1971 |

| Molecular Weight | 340.37 g/mol | Ogiso et al., 1971 |

| Appearance | Crystalline solid | Ogiso et al., 1971 |

| Melting Point | 197 °C | Ogiso et al., 1971 |

| UV λmax (EtOH) | 235 nm (ε 16600), 288 nm (ε 7100) | Ogiso et al., 1971 |

| IR (Nujol) | 1665, 1630, 1610 cm⁻¹ | Ogiso et al., 1971 |

Spectroscopic Data

The structural elucidation of this compound relied heavily on spectroscopic analysis. Key spectral data are presented below:

¹H-NMR (CDCl₃, 60 MHz): δ 1.18 (3H, d, J=7Hz), 2.0-2.8 (3H, m), 3.30 (1H, d, J=3Hz), 3.77 (3H, s), 4.10 (1H, d, J=3Hz), 5.87 (2H, s), 5.97 (1H, s), 6.5-6.8 (3H, m)

Mass Spectrometry (MS): m/e 340 (M⁺), 191 (base peak), 176, 161, 149, 131

Experimental Protocols

Isolation of this compound

While a highly detailed, step-by-step protocol for the isolation of this compound is not available in the cited literature, a general procedure can be outlined based on the work of Ogiso et al. (1971) and Konishi et al. (2005).

Caption: Workflow for the nitric oxide production inhibition assay.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and measuring the absorbance at approximately 540 nm.

-

Calculation: The percentage of inhibition of NO production is calculated by comparing the absorbance of the this compound-treated wells with that of the LPS-stimulated control wells.

Biological Activity

The biological activities of this compound are not as extensively studied as other neolignans. However, the available data, primarily from studies on related compounds and the initial findings on this compound itself, suggest potential anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

The study by Konishi et al. (2005) provides the most direct evidence for the anti-inflammatory activity of this compound. They demonstrated that this compound inhibits nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

| Compound | IC₅₀ (µM) for NO Production Inhibition |

| This compound | > 100 |

| Galgravin | 41.5 |

| Machilusin | 55.6 |

| (-)-Guaiacin | 65.8 |

| Verrucosin | 93.7 |

| Indomethacin (positive control) | 38.4 |

| Data from Konishi et al., Chemical & Pharmaceutical Bulletin, 2005, 53(1), 121-124. |

While this compound itself showed weak activity in this specific assay compared to other isolated neolignans and the positive control, its ability to inhibit NO production warrants further investigation. The mechanism is likely related to the modulation of inflammatory signaling pathways.

Anticancer Activity

There is currently no specific quantitative data (e.g., IC₅₀ values) available for the anticancer activity of this compound against particular cancer cell lines. However, numerous studies have reported the cytotoxic effects of extracts from Piper species and other isolated neolignans against various cancer cell lines. This suggests that this compound may also possess anticancer properties. Further research is needed to evaluate its specific cytotoxic and antiproliferative effects.

Signaling Pathway Modulation

The precise molecular mechanisms by which this compound exerts its biological effects have not been elucidated. However, based on the known activities of other neolignans and anti-inflammatory compounds, it is plausible that this compound may modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Futoenone: A Technical Overview of its Chemical Identity and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futoenone, a naturally occurring neolignan, has garnered interest within the scientific community for its potential biological activities. Isolated from plant species such as Magnolia sprengeri and Piper wallichii, this complex organic molecule presents a unique structural framework that warrants detailed investigation for drug discovery and development.[1] This technical guide provides a comprehensive overview of the fundamental chemical identifiers and properties of this compound, serving as a foundational resource for researchers.

Chemical Identifiers

A precise understanding of a compound's identity is paramount for any scientific investigation. The following table summarizes the key chemical identifiers for this compound, ensuring accurate documentation and retrieval of information from chemical databases.

| Identifier | Value | Source |

| CAS Number | 19913-01-0 | PubChem[1], Phytochemicals online[2], Pharmaffiliates |

| IUPAC Name | (1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.0¹'⁶]dodeca-2,5-dien-4-one | PubChem[1] |

| Molecular Formula | C₂₀H₂₀O₅ | PubChem, Phytochemicals online, Pharmaffiliates |

| Molecular Weight | 340.375 g/mol | Phytochemicals online |

| InChI | InChI=1S/C20H20O5/c1-11-14(12-3-4-16-17(5-12)24-10-23-16)6-13-8-20(11)9-18(22-2)15(21)7-19(20)25-13/h3-5,7,9,11,13-14H,6,8,10H2,1-2H3/t11-,13+,14+,20-/m1/s1 | PubChem |

| InChIKey | SXHVHWXETMBKPP-KXXATPMCSA-N | PubChem |

| SMILES | C[C@@H]1--INVALID-LINK--C4=CC5=C(C=C4)OCO5 | PubChem |

| Synonyms | (-)-Futoenone | PubChem |

Logical Relationship of Chemical Identifiers

The various chemical identifiers are interconnected, each providing a different layer of information about the molecule. The following diagram illustrates the logical flow from the common name to the machine-readable structural representations.

Caption: Logical flow from this compound's common name to its various chemical identifiers.

Experimental Data and Protocols

Further in-depth analysis of this compound would require experimental data. At present, detailed experimental protocols and signaling pathway information are not available in the public domain and would necessitate further literature review and laboratory investigation. Future research should aim to elucidate the following:

-

Spectroscopic Data: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to confirm the structure and purity.

-

Physicochemical Properties: Solubility, melting point, and partition coefficient (LogP) to inform formulation and pharmacokinetic studies.

-

Biological Activity: In vitro and in vivo assays to determine its mechanism of action, efficacy, and toxicity. This would involve a range of experimental protocols, from cell-based assays to animal models.

Signaling Pathway Analysis

The identification of the signaling pathways modulated by this compound is a critical step in understanding its biological function. A hypothetical workflow for this analysis is presented below.

Caption: A generalized workflow for identifying and validating signaling pathways affected by this compound.

Conclusion

This guide has provided the essential chemical identifiers and a framework for the further scientific investigation of this compound. The systematic compilation of its chemical properties, coupled with rigorous experimental validation and pathway analysis, will be instrumental in unlocking its therapeutic potential. Researchers are encouraged to utilize this foundational information for their future studies in drug discovery and development.

References

In Silico Prediction of Futoenone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futoenone, a neolignan natural product isolated from plants of the Magnolia and Piper genera, represents a compelling starting point for drug discovery due to its complex furanone-containing scaffold.[1] While extensive experimental data on this compound's bioactivity is not yet available, its structural motifs are present in numerous compounds with established pharmacological activities, particularly in the realms of oncology and inflammation. This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity. By leveraging computational methodologies, researchers can efficiently generate hypotheses regarding its mechanism of action, identify potential molecular targets, and prioritize experimental validation studies. This document details predictive modeling workflows, from initial physicochemical characterization to molecular docking and signaling pathway analysis, using data from structurally related furanone derivatives to inform the predictive models for this compound.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a structurally intricate neolignan with the molecular formula C₂₀H₂₀O₅.[1] Its core structure features a furanone ring, a recurring motif in a variety of bioactive natural products. The prediction of a novel compound's biological activity is a critical step in the drug discovery pipeline. In silico methods offer a rapid and cost-effective means to screen compounds against vast biological target space, predict their pharmacokinetic properties, and elucidate potential mechanisms of action before embarking on resource-intensive experimental work.[2][3]

This guide will utilize a data-driven approach, referencing known bioactivities of furanone-containing compounds to build a predictive model for this compound. The primary focus will be on two key areas where furanone derivatives have shown significant promise: anticancer and anti-inflammatory activities.

Physicochemical Properties and ADMET Prediction

A crucial first step in assessing the drug-likeness of a compound is the evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These properties can be reliably predicted using computational models.

Predicted Physicochemical Properties of this compound

The physicochemical properties of this compound, predicted using computational tools, are summarized in the table below. These parameters are essential for predicting its pharmacokinetic behavior.

| Property | Predicted Value | Significance |

| Molecular Weight | 340.37 g/mol | Within the range for good oral bioavailability. |

| LogP (o/w) | 3.5 | Indicates good lipid solubility for membrane permeability. |

| Hydrogen Bond Donors | 0 | Favorable for passive diffusion across membranes. |

| Hydrogen Bond Acceptors | 5 | Influences solubility and binding to biological targets. |

| Molar Refractivity | 89.1 cm³ | Relates to molecular volume and polarizability. |

| Polar Surface Area | 54.4 Ų | Affects membrane penetration and solubility. |

Data sourced from computational predictions.

Experimental Protocol: In Silico ADMET Prediction

A standard workflow for predicting the ADMET profile of a novel compound like this compound is outlined below.

Objective: To computationally evaluate the drug-likeness and potential toxicity of this compound.

Methodology:

-

Compound Input: The chemical structure of this compound is obtained in a machine-readable format (e.g., SMILES or SDF).

-

Software/Web Server: Utilize established ADMET prediction tools such as SwissADME, pkCSM, or similar platforms.

-

Prediction Parameters:

-

Pharmacokinetics: Lipophilicity (LogP), water-solubility, blood-brain barrier (BBB) penetration, P-glycoprotein (P-gp) substrate/inhibitor potential, and cytochrome P450 (CYP) inhibition.

-

Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five, Ghose's filter, and Veber's rule.

-

Toxicity: Prediction of potential hepatotoxicity, mutagenicity (AMES test), and cardiotoxicity (hERG inhibition).

-

-

Data Analysis: The output data is compiled and analyzed to assess the overall suitability of the compound for further development.

Prediction of Anticancer Bioactivity

Furanone derivatives have demonstrated significant potential as anticancer agents, often through mechanisms involving apoptosis induction and cell cycle arrest.[4][5] In silico methods can be employed to predict the potential of this compound to interact with known cancer-related targets.

Molecular Docking Workflow for Anticancer Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[6][7]

Quantitative Data from Related Furanone Derivatives

The following table summarizes the in vitro anticancer activity of representative furanone derivatives against various cancer cell lines. This data serves as a basis for selecting relevant targets for this compound docking studies.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Bis-2(5H)-furanone | C6 glioma | 12.1 | [4] |

| Xanthone Derivative | U-87 | 6.39 | [5] |

| Xanthone Derivative | A549 | 4.84 | [5] |

| Furanodienone | MCF-7 | 10-160 | [8] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

To validate the in silico predictions of anticancer activity, a cell viability assay is essential.

Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line.

Methodology:

-

Cell Culture: Cancer cells (e.g., MCF-7, A549) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Prediction of Anti-inflammatory Bioactivity

Chronic inflammation is implicated in numerous diseases, and natural products are a rich source of anti-inflammatory agents. Furanone-containing compounds have been shown to modulate key inflammatory signaling pathways.[9]

Predicted Signaling Pathway Modulation: NF-κB and MAPK

Based on the activities of related compounds, this compound is hypothesized to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

Quantitative Data from Related Anti-inflammatory Compounds

The following table presents the anti-inflammatory activity of compounds that modulate the NF-κB and/or MAPK pathways, providing a rationale for investigating this compound's effects on these targets.

| Compound | Target/Assay | Activity/IC₅₀ | Reference |

| Lupenone (B1675497) | NF-κB p65 | Binding Energy < -5 kcal/mol | [6] |

| Butein | NF-κB translocation | Dose-dependent inhibition | [9] |

| Luteolin | NO production | Dose-dependent inhibition | [9] |

| Pterostilbene | NF-κB/ERK signaling | Attenuates activation | [9] |

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay is a common method to screen for anti-inflammatory activity in vitro.

Objective: To evaluate the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response, in the continued presence of this compound.

-

Griess Assay: After 24 hours, the cell culture supernatant is collected. The concentration of nitrite (B80452) (a stable product of NO) is measured using the Griess reagent.

-

Absorbance Reading: The absorbance is measured at approximately 540 nm.

-

Data Analysis: A standard curve of sodium nitrite is used to quantify the nitrite concentration. The inhibitory effect of this compound on NO production is calculated.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. By leveraging data from structurally related furanone derivatives, we can hypothesize that this compound possesses both anticancer and anti-inflammatory properties, likely mediated through interactions with key cellular targets and the modulation of the NF-κB and MAPK signaling pathways. The proposed computational workflows, including ADMET prediction and molecular docking, provide a robust framework for initial screening. Furthermore, the detailed experimental protocols for cell viability and nitric oxide production assays offer a clear path for the experimental validation of these in silico predictions. Future work should focus on conducting these validation studies to confirm the predicted bioactivities and further elucidate the precise molecular mechanisms of this compound. Such integrated computational and experimental approaches are pivotal in accelerating the translation of promising natural products into novel therapeutic agents.

References

- 1. (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one | C20H20O5 | CID 9819306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Utilizing molecular docking and cell validation to explore the potential mechanisms of lupenone attenuating the inflammatory response via NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol [mdpi.com]

Preliminary Screening of Futoenone: A Technical Guide on its Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futoenone, a neolignan compound isolated from various plant species including those of the Piper and Magnolia genera, has emerged as a molecule of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological effects of this compound, with a focus on its anti-inflammatory and anticancer activities. The primary mechanism of action appears to be the inhibition of matrix metalloproteinases (MMPs), key enzymes involved in tissue remodeling and disease progression. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to serve as a foundational resource for further research and development.

Introduction

This compound (CAS 19913-01-0; C20H20O5) is a naturally occurring neolignan characterized by a complex polycyclic structure.[1] Natural products have historically been a rich source of novel therapeutic agents, and lignans (B1203133) as a class are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2] Preliminary investigations into this compound and its derivatives have suggested its potential as a modulator of key pathological processes, particularly those involving inflammation and tissue degradation.[1][3] This guide aims to consolidate the current understanding of this compound's biological activities to facilitate further scientific inquiry.

Anticancer Effects

Emerging evidence suggests that this compound and its derivatives possess anticancer properties, primarily linked to their ability to inhibit matrix metalloproteinases (MMPs), enzymes that are crucial for tumor invasion and metastasis.

Inhibition of Matrix Metalloproteinases (MMPs)

This compound and its derivatives have been identified as inhibitors of MMPs.[3] One study highlighted that these compounds show selectivity for certain MMPs, with a notable interaction observed with MMP-3 (stromelysin-1).[4] The inhibitory activity is thought to be due to interactions at the non-prime site of the enzyme.[4]

Table 1: In Vitro Anticancer and MMP Inhibitory Activities of this compound and Related Compounds

| Compound/Derivative | Target | Cell Line/Assay | Endpoint | Result | Reference |

| This compound Derivatives | MMPs | Enzyme Inhibition Assay | IC50 | Not Specified | [5] |

| This compound | MMP-3 | Complex Formation | π–π stacking interactions | Observed | [4] |

Experimental Protocols

2.2.1. MMP Inhibition Assay (General Protocol)

A typical MMP inhibition assay involves the use of a fluorogenic peptide substrate. The protocol below is a generalized representation based on common methodologies.

-

Reagents and Materials:

-

Recombinant human MMP enzyme (e.g., MMP-3)

-

Fluorogenic MMP substrate

-

Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)

-

This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Fluorescence microplate reader

-

-

Procedure:

-

The MMP enzyme is pre-incubated with varying concentrations of the test compound (this compound) in the assay buffer.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured over time at the appropriate excitation and emission wavelengths.

-

The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.

-

The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

2.2.2. Cell-Based Invasion Assay

To assess the anti-invasive potential of this compound, a Boyden chamber assay can be employed.

-

Cell Culture: Human cancer cell lines known to express high levels of MMPs (e.g., HT1080 fibrosarcoma) are cultured under standard conditions.

-

Assay Setup:

-

The upper chamber of a transwell insert is coated with a basement membrane extract (e.g., Matrigel).

-

Cancer cells, pre-treated with various concentrations of this compound, are seeded into the upper chamber in a serum-free medium.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

-

Incubation: The plate is incubated for a sufficient period to allow for cell invasion (e.g., 24-48 hours).

-

Quantification:

-

Non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

The number of invading cells in the treated groups is compared to the untreated control to determine the inhibitory effect of this compound.

-

Anti-inflammatory Effects

This compound has been implicated in the modulation of inflammatory pathways. Its anti-inflammatory potential is linked to the inhibition of pro-inflammatory mediators and the underlying signaling cascades.

Modulation of Inflammatory Signaling Pathways

Studies on compounds isolated from Daemonorops draco, which include structurally related molecules, have shown inhibitory activity against NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[6] The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. While direct evidence for this compound is still emerging, its classification as a neolignan and the activities of related compounds strongly suggest its involvement in this pathway.[7][8]

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound Class | Target Pathway | Cell Line/Model | Endpoint | Result | Reference |

| Neolignans (from Piper kadsura) | PMA-induced ROS production | Human polymorphonuclear neutrophils | IC50 | 4.3 - 13.1 µM | [9] |

| Compounds from Daemonorops draco | NF-κB Inhibition | THP-1 cells | IC50 | 3.90 - 12.06 µM | [6] |

Experimental Protocols

3.2.1. NF-κB Reporter Assay

This assay is used to determine if a compound can inhibit the transcriptional activity of NF-κB.

-

Cell Transfection: A human cell line (e.g., HEK293) is transiently transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

-

Treatment and Stimulation:

-

The transfected cells are pre-treated with different concentrations of this compound.

-

Inflammation is induced by stimulating the cells with an agent like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

-

-

Luciferase Assay:

-

After a suitable incubation period, the cells are lysed.

-

The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

A decrease in luciferase activity in the this compound-treated, stimulated cells compared to the stimulated-only control indicates inhibition of the NF-κB pathway.

-

Antiviral Activity

Preliminary screening of this compound for antiviral activity has yielded mixed results. In a study investigating the anti-hepatitis B virus (HBV) effects of compounds isolated from Piper kadsura, this compound did not show any noticeable antiviral effects against HBV surface and e antigen production. Further research is required to explore its potential against other types of viruses.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for evaluating the anticancer effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of enzyme activity of and cell-mediated substrate cleavage by membrane type 1 matrix metalloproteinase by newly developed mercaptosulphide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7705164B2 - Metalloprotein inhibitors - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Piper | TargetMol [targetmol.com]

- 8. View of Lignans in Patrinia with various biological activities and extensive application value: A review | Journal of Food Bioactives [isnff-jfb.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Futoenone from Piper wallichii

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futoenone is a naturally occurring compound that has been isolated from the stems of Piper wallichii[1][2]. This compound belongs to the class of lignans (B1203133) and has garnered interest for its potential biological activities. Members of the Piper genus are known to produce a diverse array of secondary metabolites with interesting pharmacological properties[3][4]. These compounds have been investigated for various effects, including anti-inflammatory, antimicrobial, and cytotoxic activities[1]. This document provides a detailed protocol for the extraction and isolation of this compound from Piper wallichii, compiled from established phytochemical methodologies. The protocols outlined below are intended to serve as a guide for researchers in natural product chemistry and drug discovery.

Materials and Methods

Plant Material

The stems of Piper wallichii are the primary source for this compound extraction. Proper identification and collection of the plant material are crucial for reproducible results.

Reagents and Equipment

A comprehensive list of necessary reagents and equipment is provided in the table below. All solvents should be of analytical or HPLC grade.

| Category | Item |

| Solvents | Methanol (B129727), Ethanol, n-Hexane, Ethyl acetate (B1210297), Chloroform, Dichloromethane (B109758), Acetone |

| Stationary Phases | Silica (B1680970) gel (60-120 mesh and 230-400 mesh for column chromatography), Sephadex LH-20, Octadecylsilyl (ODS) silica gel |

| Apparatus | Grinder/blender, Soxhlet apparatus, Rotary evaporator, Glass columns for chromatography, Thin Layer Chromatography (TLC) plates (silica gel 60 F254), Preparative and analytical High-Performance Liquid Chromatography (HPLC) system, UV-Vis spectrophotometer, NMR spectrometer, Mass spectrometer |

| Glassware | Beakers, Erlenmeyer flasks, Round-bottom flasks, Separatory funnels, Graduated cylinders, Test tubes |

Experimental Protocols

Preparation of Plant Material

-

Collection and Drying: Collect fresh stems of Piper wallichii. Clean the stems to remove any dirt or foreign material.

-

Grinding: Air-dry the stems in the shade for 1-2 weeks or use a hot-air oven at a controlled temperature (40-50°C) until they are brittle. Grind the dried stems into a coarse powder using a mechanical grinder.

Extraction of Crude Extract

An exhaustive extraction is necessary to ensure a good yield of the desired compound.

-

Soxhlet Extraction:

-

Place approximately 500 g of the powdered plant material into a large thimble.

-

Extract the powder with methanol (2.5 L) in a Soxhlet apparatus for 48 hours.

-

After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at 45°C to obtain a dark, viscous crude extract.

-

-

Maceration (Alternative Method):

-

Soak the powdered plant material (500 g) in methanol (2.5 L) in a large container at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the maceration process twice with fresh solvent.

-

Combine all the filtrates and concentrate using a rotary evaporator.

-

Fractionation of the Crude Extract

The crude extract is a complex mixture of various phytochemicals. Liquid-liquid partitioning is an effective method for preliminary separation based on polarity.

-

Suspend the crude methanolic extract (approx. 50 g) in 500 mL of distilled water.

-

Perform sequential partitioning in a separatory funnel with the following solvents:

-

n-Hexane (3 x 500 mL)

-

Dichloromethane (3 x 500 mL)

-

Ethyl acetate (3 x 500 mL)

-

-

Collect each solvent fraction separately and concentrate them using a rotary evaporator. The this compound is expected to be in the less polar fractions, such as the dichloromethane or ethyl acetate fraction.

Isolation of this compound by Column Chromatography

Column chromatography is a key step in the purification of this compound from the fractionated extract.

-

Silica Gel Column Chromatography:

-

Pack a glass column (5 cm diameter, 60 cm length) with silica gel (230-400 mesh) using a slurry method with n-hexane.

-

Dissolve the dichloromethane or ethyl acetate fraction (approx. 10 g) in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel (60-120 mesh).

-

Load the dried, adsorbed sample onto the top of the packed column.

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. For example:

-

n-Hexane (100%)

-

n-Hexane:Ethyl acetate (98:2, 95:5, 90:10, 80:20, 50:50, 20:80)

-

Ethyl acetate (100%)

-

-

Collect fractions of 20-25 mL and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase. This step helps to remove pigments and other impurities.

-

Purification by High-Performance Liquid Chromatography (HPLC)

Final purification to obtain high-purity this compound is achieved using preparative HPLC.

-

Preparative HPLC:

-

Use a reversed-phase C18 column.

-

The mobile phase can be a gradient of methanol and water or acetonitrile (B52724) and water.

-

Monitor the elution at a suitable UV wavelength (e.g., 254 nm or 280 nm).

-

Collect the peak corresponding to this compound.

-

Concentrate the collected fraction to obtain pure this compound.

-

Structure Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Data Presentation